Cas no 2470436-46-3 (3-Ethyl-5-ethynyl-1,2-oxazole)

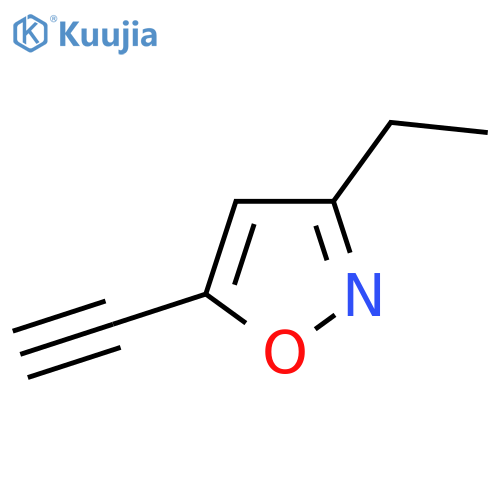

3-Ethyl-5-ethynyl-1,2-oxazole structure

商品名:3-Ethyl-5-ethynyl-1,2-oxazole

3-Ethyl-5-ethynyl-1,2-oxazole 化学的及び物理的性質

名前と識別子

-

- 2470436-46-3

- 3-Ethyl-5-ethynyl-1,2-oxazole

- EN300-7551362

-

- インチ: 1S/C7H7NO/c1-3-6-5-7(4-2)9-8-6/h2,5H,3H2,1H3

- InChIKey: AVANSLQRXSRLKC-UHFFFAOYSA-N

- ほほえんだ: O1C(C#C)=CC(CC)=N1

計算された属性

- せいみつぶんしりょう: 121.052763847g/mol

- どういたいしつりょう: 121.052763847g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 2

- 複雑さ: 135

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 26Ų

3-Ethyl-5-ethynyl-1,2-oxazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7551362-0.5g |

3-ethyl-5-ethynyl-1,2-oxazole |

2470436-46-3 | 95.0% | 0.5g |

$847.0 | 2025-02-24 | |

| 1PlusChem | 1P028UB6-50mg |

3-ethyl-5-ethynyl-1,2-oxazole |

2470436-46-3 | 95% | 50mg |

$363.00 | 2024-05-21 | |

| Aaron | AR028UJI-10g |

3-ethyl-5-ethynyl-1,2-oxazole |

2470436-46-3 | 95% | 10g |

$6443.00 | 2023-12-15 | |

| Aaron | AR028UJI-5g |

3-ethyl-5-ethynyl-1,2-oxazole |

2470436-46-3 | 95% | 5g |

$4353.00 | 2023-12-15 | |

| Enamine | EN300-7551362-0.25g |

3-ethyl-5-ethynyl-1,2-oxazole |

2470436-46-3 | 95.0% | 0.25g |

$538.0 | 2025-02-24 | |

| Enamine | EN300-7551362-0.1g |

3-ethyl-5-ethynyl-1,2-oxazole |

2470436-46-3 | 95.0% | 0.1g |

$376.0 | 2025-02-24 | |

| Aaron | AR028UJI-500mg |

3-ethyl-5-ethynyl-1,2-oxazole |

2470436-46-3 | 95% | 500mg |

$1190.00 | 2025-02-17 | |

| Aaron | AR028UJI-250mg |

3-ethyl-5-ethynyl-1,2-oxazole |

2470436-46-3 | 95% | 250mg |

$765.00 | 2025-02-17 | |

| 1PlusChem | 1P028UB6-1g |

3-ethyl-5-ethynyl-1,2-oxazole |

2470436-46-3 | 95% | 1g |

$1405.00 | 2024-05-21 | |

| 1PlusChem | 1P028UB6-5g |

3-ethyl-5-ethynyl-1,2-oxazole |

2470436-46-3 | 95% | 5g |

$3952.00 | 2024-05-21 |

3-Ethyl-5-ethynyl-1,2-oxazole 関連文献

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983

-

3. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

-

5. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001

2470436-46-3 (3-Ethyl-5-ethynyl-1,2-oxazole) 関連製品

- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)

- 1950586-56-7(1-Pyrenyl Potassium Sulfate)

- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)

- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)

- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)

- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量